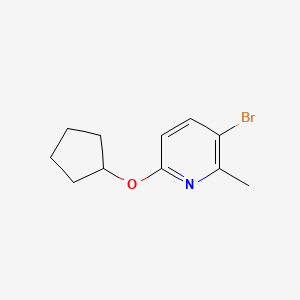

3-Bromo-6-(cyclopentyloxy)-2-methylpyridine

Description

Molecular Formula: C₁₁H₁₄BrNO Molecular Weight: 256.15 g/mol Structure: This compound features a pyridine core substituted with a bromine atom at position 3, a cyclopentyloxy group at position 6, and a methyl group at position 2. The cyclopentyloxy moiety contributes to its lipophilicity, while the bromine atom enhances its reactivity in cross-coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

3-bromo-6-cyclopentyloxy-2-methylpyridine |

InChI |

InChI=1S/C11H14BrNO/c1-8-10(12)6-7-11(13-8)14-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 |

InChI Key |

CETUQHPVLRRFCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)OC2CCCC2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(cyclopentyloxy)-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by the introduction of the cyclopentyloxy group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The cyclopentyloxy group can be introduced through a nucleophilic substitution reaction using cyclopentanol and a suitable base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(cyclopentyloxy)-2-methylpyridine can undergo various types of chemical reactions, including:

Oxidation: The methyl group at the 2-position can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed

Oxidation: 2-carboxy-3-bromo-6-(cyclopentyloxy)pyridine or 2-formyl-3-bromo-6-(cyclopentyloxy)pyridine.

Reduction: 3-hydro-6-(cyclopentyloxy)-2-methylpyridine.

Substitution: 3-substituted-6-(cyclopentyloxy)-2-methylpyridine derivatives.

Scientific Research Applications

3-Bromo-6-(cyclopentyloxy)-2-methylpyridine has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.

Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(cyclopentyloxy)-2-methylpyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The presence of the bromine atom and the cyclopentyloxy group can enhance its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 3-Bromo-6-(cyclopentyloxy)-2-methylpyridine with structurally analogous pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Lipophilicity and Reactivity

*Predicted using fragment-based methods due to lack of experimental data.

Key Research Findings

Polarity vs. Bioactivity : The cyclopentyloxy group in 3-Bromo-6-(cyclopentyloxy)-2-methylpyridine provides optimal lipophilicity for CNS drug candidates, outperforming methoxy or pyridazine analogs in membrane permeability .

Synthetic Versatility : Bromine at position 3 allows for palladium-catalyzed cross-couplings, enabling diversification into libraries of bioactive molecules .

Stability : Cyclopentyloxy ethers exhibit superior hydrolytic stability compared to acetals or esters, reducing degradation risks in formulation .

Biological Activity

3-Bromo-6-(cyclopentyloxy)-2-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms, applications, and relevant research findings.

Molecular Structure:

- Molecular Formula: C11H14BrNO

- Molecular Weight: 256.14 g/mol

- IUPAC Name: 3-bromo-6-cyclopentyloxy-2-methylpyridine

- Canonical SMILES: CC1=C(C=CC(=N1)OC2CCCC2)Br

The biological activity of 3-Bromo-6-(cyclopentyloxy)-2-methylpyridine is largely attributed to its ability to interact with various biological targets. The presence of the bromine atom and the cyclopentyloxy group enhances its binding affinity to specific enzymes or receptors, potentially modulating their activity. This mechanism is crucial in understanding its therapeutic potential, particularly in enzyme inhibition and receptor modulation.

Antibacterial Activity

Research indicates that compounds similar to 3-Bromo-6-(cyclopentyloxy)-2-methylpyridine exhibit significant antibacterial properties. For instance, studies have shown that related pyridine derivatives can inhibit the growth of Gram-positive bacteria, demonstrating bacteriostatic effects comparable to established antibiotics like linezolid. The introduction of halogen atoms (like bromine) often enhances antibacterial potency by improving the compound's ability to penetrate bacterial membranes and bind effectively to target sites .

Table 1: Antibacterial Activity Comparison

| Compound | MIC (µg/mL) | Bacterial Target |

|---|---|---|

| Linezolid | 1 | Staphylococcus aureus |

| 3-Bromo-6-(cyclopentyloxy)-2-methylpyridine | TBD | TBD |

| Other Pyridine Derivatives | Varies | E. coli, E. faecalis |

Study on Antimicrobial Efficacy

A recent study evaluated various pyridine derivatives for their antimicrobial efficacy against multiple bacterial strains. The findings suggested that certain structural modifications, including those present in 3-Bromo-6-(cyclopentyloxy)-2-methylpyridine, significantly enhance antibacterial activity. The study employed time-growth kinetics to assess the bacteriostatic effects, revealing that compounds with similar structures exhibited concentration-dependent inhibition against Staphylococcus pneumoniae and other pathogens .

Applications in Drug Development

The structural characteristics of 3-Bromo-6-(cyclopentyloxy)-2-methylpyridine make it a valuable scaffold in drug design. Its potential applications include:

- Antimicrobial Agents: Due to its demonstrated antibacterial activity.

- Enzyme Inhibitors: Particularly in pathways related to metabolic disorders.

- Agrochemicals: Explored for use in pest control due to its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.